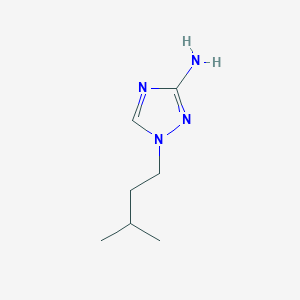

1-(3-Methylbutyl)-1H-1,2,4-triazol-3-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H14N4 |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

1-(3-methylbutyl)-1,2,4-triazol-3-amine |

InChI |

InChI=1S/C7H14N4/c1-6(2)3-4-11-5-9-7(8)10-11/h5-6H,3-4H2,1-2H3,(H2,8,10) |

InChI Key |

NYMPVWGDUFHASA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCN1C=NC(=N1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 1,2,4 Triazol 3 Amine Derivatives

Established Synthetic Pathways for the 1,2,4-Triazole (B32235) Core

The construction of the 1,2,4-triazole nucleus is a focal point of synthetic heterocyclic chemistry. Researchers have developed numerous pathways, which can be broadly categorized into catalyst-free routes and those employing transition-metal catalysts. These methods offer diverse approaches to creating the triazole ring from various starting materials.

Catalyst-Free Synthesis Routes:

Modern synthetic chemistry often prioritizes methods that avoid the use of heavy metal catalysts to enhance the environmental friendliness and cost-effectiveness of the process. Several catalyst-free routes have been established for the synthesis of the 1,2,4-triazole core.

A straightforward and efficient method for synthesizing substituted 1,2,4-triazoles involves the condensation of hydrazines and formamide (B127407). organic-chemistry.org This reaction proceeds smoothly under microwave irradiation without the need for a catalyst. organic-chemistry.org The key benefits of this approach are its simplicity, mild reaction conditions, and excellent tolerance for various functional groups. organic-chemistry.org The use of microwave technology significantly reduces reaction times compared to conventional heating methods. imist.ma

A novel electrochemical pathway has been developed for the synthesis of 1,5-disubstituted and 1-aryl 1,2,4-triazoles. acs.orgnih.gov This multicomponent reaction utilizes aryl hydrazines, paraformaldehyde, ammonium (B1175870) acetate (B1210297) (NH₄OAc), and an alcohol. acs.orgnih.gov In this system, the alcohol serves as both a solvent and a reactant, while NH₄OAc acts as the nitrogen source. acs.org The process is facilitated by reactive iodide radicals or I₂ and NH₃, which are electrogenerated in situ. acs.org This method is notable for avoiding the use of strong oxidants and transition-metal catalysts, allowing the reaction to proceed smoothly at room temperature to produce a wide array of 1,2,4-triazole derivatives in good to high yields. nih.govacs.org Preliminary studies suggest that the reaction proceeds through a radical-based mechanism. acs.orgnih.gov

Table 1: Conditions for Electrochemical Synthesis of 1,2,4-Triazoles

| Parameter | Specification |

| Reactants | Aryl hydrazines, paraformaldehyde, NH₄OAc, Alcohols |

| Nitrogen Source | NH₄OAc |

| Solvent/Reactant | Alcohols |

| Catalysis | Electrochemical, avoids transition metals |

| Mediators | Reactive iodide radical or I₂ and NH₃ (electrogenerated) |

| Temperature | Room Temperature |

| Key Advantage | Avoids strong oxidants and metal catalysts |

A multicomponent, single-reactor process has been developed for the direct synthesis of 1-aryl 1,2,4-triazoles from anilines, aminopyridines, and pyrimidines. acs.org This transformation was evaluated with 21 different substrates, demonstrating its scope. acs.org For aniline (B41778) substrates, the efficiency of the reaction is influenced by electronic effects and substitution patterns; electron-withdrawing groups or ortho substitution on the aryl ring lead to a more efficient reaction. acs.org However, the synthesis of 1,2,4-triazoles from aminopyridines and pyrimidines under these conditions resulted in modest to low yields. acs.org The regiochemical outcome of the synthesis was confirmed using ¹⁵N labeling and NMR spectroscopy, establishing complete control over the position of the nitrogen atoms in the newly formed triazole ring. acs.org

Transition-Metal Catalyzed Approaches:

Transition-metal catalysis offers powerful tools for the construction of complex molecular architectures, including the 1,2,4-triazole ring. These methods often provide high efficiency and selectivity.

A simple, one-step synthesis of 1,2,4-triazole derivatives can be achieved through a copper-catalyzed oxidative coupling reaction. nih.gov This process operates under an atmosphere of air and involves sequential N-C and N-N bond-forming oxidative coupling reactions. nih.govorganic-chemistry.org The starting materials and the copper catalyst are typically readily available and inexpensive. organic-chemistry.org This method demonstrates a wide tolerance for various functional groups, allowing for the creation of a diverse range of triazole derivatives. nih.govorganic-chemistry.org Mechanistic studies suggest the reaction proceeds via an "oxidase"-type catalytic mechanism involving two half-reactions: the aerobic oxidation of a Cu(I) catalyst, followed by a Cu(II)-promoted N-N coupling step. rsc.org The oxidation of the Cu(I) catalyst by O₂ is often the turnover-limiting step. rsc.org

Table 2: Key Features of Copper-Catalyzed 1,2,4-Triazole Synthesis

| Feature | Description |

| Catalyst | Copper salts (e.g., CuBr) |

| Oxidant | Air (Molecular Oxygen) |

| Reaction Type | Tandem Addition-Oxidative Cyclization |

| Bond Formations | Sequential N-C and N-N bonds |

| Key Advantages | Readily available materials, wide functional group tolerance, single-step process |

| Byproduct | Water |

Oxidative Cyclization Methodologies

Oxidative cyclization represents a class of reactions where the final aromatization step to form the triazole ring is driven by an oxidant. These methods can be performed with or without metal catalysts.

The synthesis of 1,3,5-trisubstituted 1,2,4-triazoles can be achieved under metal-free conditions using iodine as a catalyst. organic-chemistry.org This method involves the reaction of hydrazones with aliphatic amines, proceeding through a cascade sequence of C-H functionalization, double C-N bond formation, and finally, oxidative aromatization to furnish the triazole product. organic-chemistry.org The use of readily available starting materials and the avoidance of metal catalysts make this an attractive and practical approach. organic-chemistry.orgresearchgate.net

A particularly innovative and green approach for synthesizing fully substituted 1H-1,2,4-triazol-3-amines is the metal- and oxidant-free three-component condensation of amidines, isothiocyanates, and hydrazines. organic-chemistry.orgacs.orgnih.gov This [2 + 1 + 2] cyclization strategy is notable for its efficiency, involving the cleavage of C-N and C-S bonds and the formation of new C-N bonds in a single operation. acs.orgnih.govacs.org

The reaction proceeds under mild conditions, typically using potassium carbonate as a base in toluene, and demonstrates a broad substrate scope with high yields. organic-chemistry.org Its environmentally friendly nature is underscored by the absence of any external catalysts, metals, ligands, or oxidants. acs.orgnih.gov Mechanistic studies suggest that the reaction initiates with the formation of an intermediate from the hydrazine (B178648) and isothiocyanate, which is then attacked by the amidine, leading to the triazole ring with the elimination of hydrogen sulfide (B99878) and ammonia (B1221849). organic-chemistry.org This methodology provides a sustainable and scalable route to structurally diverse 1H-1,2,4-triazol-3-amines. organic-chemistry.orgnih.gov

Regioselective Synthesis and Derivatization Strategies for 1-(Alkyl)-1H-1,2,4-triazol-3-amine Scaffolds

The synthesis of specifically substituted 1,2,4-triazoles, such as 1-(alkyl)-1H-1,2,4-triazol-3-amines, requires precise control over the regioselectivity of the reactions. Alkylation of the triazole ring, which has multiple nitrogen atoms available for substitution, is a key challenge where the outcome can be influenced by the substrate, reagents, and reaction conditions.

Alkylation of 5-Nitro-1H-1,2,4-Triazole Precursors Followed by Nitro Group Reduction

A viable strategy for the regioselective synthesis of 1-alkyl-1H-1,2,4-triazol-3-amine derivatives involves a two-step sequence starting from a suitable triazole precursor. This method utilizes a pre-functionalized triazole, such as 5-nitro-1H-1,2,4-triazole, to direct the initial alkylation step before converting the functional group into the desired amine.

The first step is the alkylation of the 5-nitro-1H-1,2,4-triazole. The alkylation of the 1,2,4-triazole ring can lead to a mixture of 1- and 4-substituted isomers. researchgate.net However, the regioselectivity can often be controlled. For instance, the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base has been shown to provide a convenient and high-yielding synthesis of 1-substituted-1,2,4-triazoles. researchgate.net By reacting 5-nitro-1H-1,2,4-triazole with an appropriate alkylating agent, such as 1-bromo-3-methylbutane, under optimized conditions, one could favor the formation of 1-(3-methylbutyl)-5-nitro-1H-1,2,4-triazole.

The second step is the reduction of the nitro group to an amine. The reduction of aromatic nitro compounds is a well-established transformation in organic chemistry with numerous available reagents. wikipedia.org Common methods include catalytic hydrogenation using catalysts like palladium-on-carbon or Raney nickel, or chemical reduction with metals such as iron, tin(II) chloride, or zinc in acidic media. wikipedia.orgmdpi.com The choice of reducing agent would be critical to ensure compatibility with the triazole ring and any other functional groups present. This reduction would convert the 1-alkyl-5-nitro-1H-1,2,4-triazole intermediate into the target 1-(3-methylbutyl)-1H-1,2,4-triazol-5-amine, which is a tautomer of the desired 1-(3-methylbutyl)-1H-1,2,4-triazol-3-amine.

| Reagent/System | Typical Conditions | Key Features | Reference |

|---|---|---|---|

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Pressurized H₂, various solvents | Clean, high-yielding, common industrial method. | wikipedia.org |

| Iron (Fe) in Acidic Media (e.g., HCl) | Fe powder, acid, heat | Classical, cost-effective method. | wikipedia.org |

| Tin(II) Chloride (SnCl₂) | Acidic solution (e.g., HCl) | Effective for many nitroarenes. | wikipedia.org |

| Zinc (Zn) in Ammonium Chloride | Aqueous NH₄Cl | Can be selective for reduction to hydroxylamine (B1172632) under certain conditions. | wikipedia.org |

Preparation of N-Substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides

The synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides can be achieved through two primary complementary pathways, with the selection of the route dependent on the nucleophilicity of the amine used. curtin.edu.aursc.org Both methods utilize succinic anhydride (B1165640) and aminoguanidine (B1677879) hydrochloride as common starting materials. rsc.org

In the first pathway, which is more suitable for aliphatic primary and secondary amines, the initial step involves the preparation of N-guanidinosuccinimide. rsc.org This intermediate then undergoes a reaction with the amine under microwave irradiation. rsc.org This process facilitates a nucleophilic opening of the succinimide (B58015) ring, which is followed by the recyclization to form the desired 1,2,4-triazole ring. rsc.org

However, this approach is less effective for less nucleophilic aromatic amines. rsc.org Therefore, an alternative pathway is employed for these substrates. rsc.org This second route begins with the preparation of N-arylsuccinimides. rsc.org These intermediates are subsequently reacted with aminoguanidine hydrochloride, again under microwave irradiation, to yield the target N-aryl-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. rsc.org

A study detailing these methodologies successfully synthesized twenty representative examples of these compounds. rsc.org The reaction conditions for the microwave-assisted synthesis were optimized, with satisfactory yields being achieved when the reaction of N-guanidinosuccinimide with an amine was carried out in acetonitrile (B52724) at 170 °C for 25 minutes. nih.gov For the synthesis of N-arylamides, the reaction was performed in ethanol (B145695) at 170 °C for 50 minutes, followed by the addition of potassium hydroxide (B78521) in ethanol and heating at 180 °C for 15 minutes. nih.gov

Table 1: Comparison of Synthetic Pathways for N-Substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides

| Pathway | Starting Materials | Key Intermediate | Amine Type | Reaction Conditions |

|---|---|---|---|---|

| Pathway 1 | Succinic anhydride, aminoguanidine hydrochloride, aliphatic amine | N-guanidinosuccinimide | Aliphatic (primary and secondary) | Microwave irradiation |

| Pathway 2 | Succinic anhydride, aromatic amine, aminoguanidine hydrochloride | N-arylsuccinimide | Aromatic | Microwave irradiation |

Amidations and Carboxamide Formations

The formation of carboxamides from 1,2,4-triazole derivatives is a common transformation to expand the chemical diversity of this heterocyclic core. One of the most direct methods for preparing 1,2,4-triazole-3-carboxamides is through the ammonolysis of a corresponding ester, such as a methyl 1,2,4-triazole-3-carboxylate. mdpi.com

Microwave-assisted synthesis has emerged as an efficient and environmentally benign method for the direct synthesis of amides from esters and amines, often proceeding without the need for a catalyst or metal complex. researchgate.net This one-pot procedure is a significant improvement over classical methods that typically involve a three-step process of ester hydrolysis to the carboxylic acid, conversion to the acid chloride, and subsequent reaction with an amine. researchgate.net

Another approach involves the use of organoaluminum reagents. For instance, 1,2,4-triazole-3-carboxamides can be obtained in good yield in a one-step synthesis by treating a triazole carboxylate with two equivalents of an aluminum complex, which is prepared in situ from trimethylaluminum (B3029685) and the desired amine. researchgate.net While effective, this method requires careful handling due to the pyrophoric nature of trimethylaluminum. researchgate.net

Furthermore, a series of amide-functionalized 1,2,4-triazol-5-amines have been synthesized, allowing for the introduction of aliphatic, cycloaliphatic, and aromatic substituents. nih.gov Regioselective acylation of these aminotriazoles with acyl chlorides can be performed to yield acylated aminotriazoles. nih.gov

Incorporating Amino Acid Fragments into 1,2,4-Triazole Structures

The incorporation of amino acid fragments into 1,2,4-triazole structures is a strategy employed to generate molecules with potential biological activities. A series of 1,2,4-triazole derivatives containing amino acid fragments have been designed and synthesized. nih.gov The synthetic route typically involves a multi-step process that can include carbonyl epoxidation, substitution, reduction, and a final amidation reaction to couple the amino acid fragment. nih.gov

For the synthesis of chiral α-amino acid-derived 1H-1,2,4-triazoles, microwave irradiation has been utilized to facilitate the cyclization of N-protected-aminoacylamidrazones. rsc.org This method has been shown to be effective for various protecting groups such as Cbz, Fmoc, and Boc. rsc.org

Another approach to synthesizing novel triazole amino acids involves the use of "click chemistry." nih.gov A common intermediate, a chiral azide (B81097), can be prepared from a starting material like L-serine. This azide is then reacted with a desired alkyne in the presence of a copper(II) catalyst and a reducing agent like sodium ascorbate (B8700270) to yield the 1,2,3-triazole product. nih.gov Subsequent deprotection steps then afford the final triazole amino acid. nih.gov A modular, three-step procedure has also been developed for the synthesis of bicyclic curtin.edu.aursc.orgmdpi.com-triazoles from amino acids, demonstrating good to excellent yields and tolerance of a variety of functional groups. acs.org

Table 2: Methods for Incorporating Amino Acid Fragments into 1,2,4-Triazole Structures

| Method | Key Reaction | Starting Materials (Example) | Key Features |

|---|---|---|---|

| Multi-step Synthesis | Amidation | 4-nitroacetophenone, amino acid derivatives | Stepwise construction of the molecule |

| Microwave-assisted Cyclization | Cyclization of aminoacylamidrazones | N-protected-aminoacylamidrazones | Use of microwave irradiation for efficient cyclization |

| Click Chemistry | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | L-serine derived azide, terminal alkyne | High yields and regioselectivity |

| Modular Procedure | Amide coupling and cyclization | N-Boc alanine (B10760859), acyl hydrazine | Stepwise construction of fused bicyclic systems |

Synthesis of Hybrid Compounds:

The synthesis of hybrid compounds that incorporate the 1,2,4-triazole moiety with other heterocyclic systems is a prominent area of research, aiming to create molecules with enhanced or novel properties.

Several synthetic strategies have been developed for the preparation of triazolyl-isatin conjugates. One common method involves the N-alkylation of 1,2,4-triazole with an N-bromoalkylisatin derivative. tandfonline.com This reaction is typically carried out in the presence of a base, such as anhydrous potassium carbonate, in a suitable solvent like acetonitrile. tandfonline.com It is important to note that the N-alkylation of 1,2,4-triazole can potentially lead to a mixture of 1-substituted and 4-substituted products. tandfonline.com

Another powerful technique for creating these hybrids is the Huisgen 1,3-dipolar cycloaddition, a cornerstone of click chemistry. This reaction can be used to link an isatin-based N-alkyne with an acyl azide, often in aqueous solvent systems, to produce 1,2,3-triazole-isatin hybrids in high yields. researchgate.net

The synthesis of hybrid molecules containing both a 1,2,4-triazole ring and a thiazolidinone or thiazolidine (B150603) moiety has been explored through various routes. A series of 3-(2H-1,2,4-triazol-5-yl)-1,3-thiazolidin-4-one derivatives have been designed and synthesized. mdpi.com

One synthetic approach involves the reaction of Schiff bases, derived from 1,2,4-triazoles, with thioglycolic acid in a solvent such as DMF under reflux conditions. ijpcbs.com Furthermore, a series of hybrid compounds with triazole and thiazolidine nuclei connected by a linker have been synthesized and studied. nih.gov Various synthetic methods for these target compounds have been tested to optimize the yields and purity. nih.gov

The synthesis of 1,2,4-triazole derivatives linked to a phthalimide (B116566) moiety has been accomplished through multi-step reaction sequences. A common starting point is the reaction of phthalimide with a suitable dihaloacetic acid derivative to form a diphthalimidyl ethanoic acid. uobaghdad.edu.iquobaghdad.edu.iq This intermediate can then be esterified and subsequently reacted with hydrazine hydrate (B1144303) to produce a hydrazide derivative. uobaghdad.edu.iquobaghdad.edu.iq

This hydrazide serves as a key building block for the formation of the 1,2,4-triazole ring. For instance, treatment of the hydrazide with carbon disulfide in an alkaline solution, followed by reaction with hydrazine hydrate, can afford the corresponding 4-amino-1,2,4-triazole-5-thione derivative. uobaghdad.edu.iquobaghdad.edu.iqresearchgate.net Phthalimido-alkyl-1H-1,2,3-triazole derivatives have also been efficiently synthesized using the 1,3-dipolar cycloaddition reaction. nih.gov

Schiff and Mannich Bases

The primary amine group in 1,2,4-triazol-3-amine derivatives, such as this compound, serves as a versatile handle for the synthesis of various derivatives, including Schiff and Mannich bases. These transformations are fundamental in constructing more complex molecules with diverse chemical properties.

Schiff Bases:

Schiff bases are synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. In the context of 1,2,4-triazol-3-amine derivatives, the reaction typically involves refluxing an equimolar mixture of the aminotriazole and a suitable aromatic aldehyde in a solvent like methanol (B129727) for several hours. nih.gov The resulting imine or azomethine group (–N=CH–) is a key feature of Schiff bases.

The formation of Schiff bases from 3-amino-1,2,4-triazole can be carried out under conventional heating or more efficient methods like ultrasound irradiation. Sonochemical methods have been shown to produce excellent yields in a significantly shorter reaction time (3–5 minutes) compared to conventional refluxing (~5 hours). nih.gov

Below is a table summarizing the synthesis of various Schiff bases from 3-amino-1,2,4-triazole and different aldehydes, highlighting the reaction conditions and yields.

| Aldehyde | Reaction Condition A (Conventional) Yield | Reaction Condition B (Ultrasound) Yield | Melting Point (°C) |

| Benzaldehyde | 86% | 96% | 196 |

| 4-Nitrobenzaldehyde | 67% | 97% | 269 |

| Salicylaldehyde | 75% | 98% | 181–183 |

| Thiophene-2-carboxaldehyde | 71% | 99% | 172–174 |

Data compiled from a study on the synthesis of Schiff bases from 3-amino- and 4-amino-1,2,4-triazoles. nih.gov

Mannich Bases:

Mannich bases are formed through the aminoalkylation of an active hydrogen-containing compound with formaldehyde (B43269) and a primary or secondary amine. For 1,2,4-triazole derivatives, the Mannich reaction can introduce a substituted aminomethyl group onto the triazole ring or the exocyclic amino group.

The synthesis of Mannich bases from Schiff bases of 1,2,4-triazoles has been reported. This involves reacting the pre-formed Schiff base with formaldehyde and a primary or secondary amine in a solvent like ethanol at room temperature. nih.gov This approach allows for the introduction of a variety of amine moieties, leading to a diverse range of Mannich bases. In some instances, the reaction of a 4-amino-1,2,4-triazole (B31798) derivative with formaldehyde and a secondary amine can lead to cyclized products. nih.govrsc.org

Green Chemistry Principles Applied to 1,2,4-Triazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like 1,2,4-triazoles to reduce the environmental impact of chemical processes. These principles focus on aspects such as energy efficiency, the use of renewable feedstocks, and the reduction of hazardous waste.

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. The synthesis of 1,2,4-triazole derivatives has significantly benefited from this technology.

For instance, the direct condensation of carboxylic acids with aminoguanidine bicarbonate to form 5-substituted 3-amino-1,2,4-triazoles can be efficiently carried out under controlled microwave conditions. mdpi.com This method is particularly advantageous for volatile carboxylic acids and allows for a solvent-free reaction in many cases. mdpi.com A study demonstrated the synthesis of 3-amino-5-isobutyl-1,2,4-triazole with a 76% yield by irradiating a mixture of aminoguanidine hydrochloride and isovaleric acid at 180°C for 3 hours. mdpi.com

The following table compares conventional heating with microwave-assisted synthesis for the formation of N1-substituted 3-amino-1,2,4-triazoles, showcasing the significant reduction in reaction time.

| Substituent (R2) | Conventional Method (Time) | Microwave Method (Time) | Yield |

| 2,4-Dichlorobenzyl | Not specified | 30 min | 70% |

| Benzyl | Not specified | 30 min | 34-65% |

| Alkyl | Not specified | 30 min | 34-65% |

Data adapted from a study on the rapid, microwave-assisted synthesis of N1-substituted 3-amino-1,2,4-triazoles. researchgate.net

Utilization of Eco-Friendly Catalysts (e.g., Ceric Ammonium Nitrate)

The use of environmentally benign and efficient catalysts is a cornerstone of green chemistry. Ceric ammonium nitrate (B79036) (CAN) has been identified as an effective catalyst for the synthesis of 1,2,4-triazole derivatives. It functions as both a Lewis acid and an oxidant, facilitating key bond-forming and cyclization steps. frontiersin.orgnih.gov

An environmentally benign synthesis of 3,4,5-trisubstituted 1,2,4-triazoles has been developed using a catalytic amount of CAN in polyethylene (B3416737) glycol (PEG) as a recyclable reaction medium. organic-chemistry.org This method involves the oxidative cyclization of amidrazones and aldehydes. The use of PEG as a solvent is advantageous due to its low toxicity, biodegradability, and recyclability. The reaction of N'-phenylbenzimidamide with various aldehydes in the presence of CAN (10 mol%) in PEG at 80-85°C for 2-3 hours afforded the corresponding 1,2,4-triazoles in yields ranging from 80-94%. nih.gov

CAN has also been effectively used in one-pot, multi-component reactions for the synthesis of nih.govfrontiersin.orgorganic-chemistry.org-triazolo-quinazolinone and nih.govfrontiersin.orgorganic-chemistry.org-triazolo-pyrimidine derivatives from 3-amino-1,2,4-triazole, an aromatic aldehyde, and a β-dicarbonyl compound. scispace.com These reactions proceed with excellent yields and short reaction times under mild conditions. scispace.com

Solvent-Free or Environmentally Benign Solvent Systems

A key objective of green chemistry is to minimize or eliminate the use of hazardous solvents. The development of solvent-free reaction conditions or the use of environmentally benign solvents like water or polyethylene glycol (PEG) is highly desirable.

The synthesis of 1,2,4-triazole derivatives under solvent-free conditions has been successfully achieved. For example, 3,4,5-trisubstituted-1,2,4-triazoles can be prepared by heating a mixture of an amidrazone, an aldehyde, and a catalytic amount of HClO4-SiO2 at 80°C, with yields ranging from 55% to 95%. frontiersin.orgnih.gov The catalyst in this solvent-free system can be recycled multiple times. frontiersin.orgnih.gov

Furthermore, microwave-assisted synthesis of 5-substituted 3-amino-1,2,4-triazoles from aminoguanidine bicarbonate and carboxylic acids has been effectively performed without a solvent, further enhancing the green credentials of the process. mdpi.com This approach not only avoids the use of solvents but also benefits from the efficiency of microwave heating.

Advanced Computational and Theoretical Investigations of 1 3 Methylbutyl 1h 1,2,4 Triazol 3 Amine and Its Analogs

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a pivotal computational technique for predicting the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. This method is instrumental in understanding the binding mechanism and affinity of potential drug candidates.

The binding affinity, often quantified by a docking score (e.g., in kcal/mol) or Gibbs free energy (ΔG), is a critical predictor of the stability of a ligand-target complex; a more negative value typically indicates a stronger and more stable interaction. mdpi.com Studies on various 1,2,4-triazole (B32235) analogs have demonstrated their capacity to form stable complexes with several key protein targets.

For instance, in studies involving analogs of 1,2,4-triazole with the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), docking scores have indicated strong binding affinities. Certain amino acid-functionalized 1,2,4-triazole derivatives have shown Gibbs free energy values as favorable as -7.7 kcal/mol and -8.8 kcal/mol, suggesting a high degree of stability in their interaction with CYP51. mdpi.com Similarly, adamantane-linked 1,2,4-triazole derivatives have exhibited predicted binding affinity scores ranging from -7.70 kcal/mol to -8.30 kcal/mol when docked with the 11β-HSD1 enzyme. mdpi.com These findings suggest that 1-(3-Methylbutyl)-1H-1,2,4-triazol-3-amine, with its distinct alkyl substituent, would also likely exhibit favorable binding energies with relevant biological targets.

| Analog Class | Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Amino Acid-Functionalized 1,2,4-Triazoles | CYP51 | -7.7 to -8.8 |

| Adamantane-Linked 1,2,4-Triazoles | 11β-HSD1 | -7.70 to -8.30 |

| Indolinone-Tethered 1,2,4-Triazoles | VEGFR-2 | -7.1 to -9.6 |

The stability of a ligand-protein complex is governed by a network of specific interactions between the ligand and the amino acid residues within the protein's active site. For 1,2,4-triazole derivatives, these interactions typically involve hydrogen bonds, hydrophobic interactions, and, particularly for metalloenzymes like cytochrome P450s, coordinative bonds.

In the context of Candida albicans CYP51 (CaCYP51), the N-4 nitrogen of the 1,2,4-triazole ring plays a crucial role by forming a coordinate bond with the heme iron atom within the enzyme's active site. neuroquantology.comnih.gov The N-1 substituent of the triazole ring, which in the case of the subject compound is a 3-methylbutyl group, interacts with amino acids lining the active site pocket. nih.gov This hydrophobic side chain would likely engage in van der Waals and hydrophobic interactions with nonpolar residues such as leucine (B10760876) (LEU) and alanine (B10760859) (ALA). Furthermore, hydrogen bonding interactions are often observed between the triazole scaffold and key residues, which can include histidine (HIS). rsc.org The specific geometry and nature of the substituent at the N-1 position are critical in determining the precise orientation and strength of these interactions.

The cytochrome P450 superfamily is a primary target for azole compounds. Molecular docking studies have extensively explored the interactions of 1,2,4-triazole derivatives with these enzymes.

CaCYP51: As a key enzyme in fungal ergosterol (B1671047) biosynthesis, CaCYP51 is a major target for antifungal agents. Docking studies consistently show that 1,2,4-triazole analogs effectively bind to its active site, with the triazole nitrogen coordinating to the heme iron. neuroquantology.com The substituent on the triazole ring dictates the specificity and affinity by interacting with the surrounding amino acid residues. nih.gov

Other CYPs (CYP17, CYP19, CYP11B1, CYP11B2): The selectivity of triazole compounds is a critical aspect of drug design, and computational studies help in predicting their binding to human CYP enzymes, which can lead to off-target effects. For example, adamantane-linked 1,2,4-triazoles have been docked against 11β-HSD1 (a member of the short-chain dehydrogenase/reductase family, not a CYP, but relevant in steroid metabolism) showing favorable binding scores. mdpi.com The interaction of various azoles with human CYPs like CYP3A4 has been kinetically characterized, revealing a multi-step binding process. researchgate.net While specific docking data for this compound with CYP17, CYP19, CYP11B1, and CYP11B2 is not available, studies on analogs suggest that the nature of the N-1 substituent is a key determinant of selectivity among different CYP isoforms.

Tubulin, the protein that polymerizes into microtubules, is a well-established target for anticancer agents. A number of 1,2,4-triazole-containing compounds have been investigated as tubulin polymerization inhibitors. nih.govresearchgate.netmdpi.comrsc.org Molecular docking studies have shown that these analogs often bind to the colchicine (B1669291) binding site of tubulin. researchgate.netnih.gov The interactions within this site are typically hydrophobic and can involve hydrogen bonds, leading to the disruption of microtubule dynamics, cell cycle arrest, and apoptosis. mdpi.comnih.gov The 3-methylbutyl group of the subject compound would likely participate in hydrophobic interactions within this pocket.

IGF-1R is a receptor tyrosine kinase that plays a significant role in cell proliferation and survival, making it a target in cancer therapy. nih.govnih.govnih.gov Computational screening and docking studies have been employed to identify small molecules, including heterocyclic compounds, that can inhibit IGF-1R. nih.govresearchgate.net These inhibitors typically bind to the kinase domain of the receptor. While specific docking studies of this compound with IGF-1R have not been reported, the general principles of kinase inhibition suggest that the triazole core could serve as a scaffold, with the substituents forming key interactions within the ATP-binding pocket or allosteric sites. nih.gov

Docking Studies with Relevant Biological Targets:

Mycobacterium tuberculosis Enoyl Acyl Carrier Protein Reductase (InhA)

The enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis is a critical enzyme in the mycolic acid biosynthesis pathway, making it a well-established target for the development of new antitubercular drugs. nih.govnih.gov Computational studies, particularly molecular docking, have been instrumental in exploring the potential of 1,2,4-triazole derivatives as direct inhibitors of InhA. nih.govresearchgate.net These studies investigate the binding modes and interactions of triazole-based compounds within the active site of the InhA enzyme.

Research has focused on synthesizing hybrid molecules that incorporate the 1,2,4-triazole scaffold, which is known for its antitubercular potential. nih.govsemanticscholar.org For instance, a series of hybrid compounds linking 1,2,3- and 1,2,4-triazole moieties were designed and evaluated for their inhibitory activity against the InhA enzyme. nih.govbohrium.com Molecular docking of these compounds revealed key interactions with amino acid residues in the InhA active site, and subsequent in vitro testing confirmed potent inhibitory activity. nih.govresearchgate.net Several of these hybrid compounds demonstrated complete inhibition of the InhA enzyme at nanomolar concentrations, with some exhibiting IC₅₀ values significantly lower than that of the frontline drug Isoniazid. nih.gov These findings underscore the potential of the 1,2,4-triazole core in designing novel and potent InhA inhibitors. nih.govmdpi.com

Table 1: In Vitro Inhibitory Activity of Selected 1,2,4-Triazole Analogs against M. tuberculosis Targets

| Compound ID | Target | Activity Type | Value | Reference |

|---|---|---|---|---|

| Hybrid Compound 7c | InhA Enzyme | IC₅₀ | 0.074 nM | nih.gov |

| Hybrid Compound 7e | InhA Enzyme | IC₅₀ | 0.13 nM | nih.gov |

| Compound C4 | Mycobacterium H37Ra | MIC | 0.976 µg/mL | nih.gov |

| Compound C8 | Mycobacterium H37Ra | MIC | 31.25 µg/mL | nih.gov |

| Isoniazid (Reference) | InhA Enzyme | IC₅₀ | 54.6 nM | nih.gov |

Viral Proteins (e.g., SARS-CoV-2 Main Protease, Spike, Nucleocapsid Proteins)

The 1,2,4-triazole scaffold has been a subject of significant interest in the search for novel antiviral agents, including those targeting SARS-CoV-2. nih.gov Computational methods like molecular docking have been employed to screen libraries of triazole derivatives against key viral proteins such as the main protease (Mpro or 3CLpro) and the spike protein, which are crucial for viral replication and entry into host cells. nih.govnih.gov

Docking studies have shown that 1,2,4-triazole analogs can fit into the binding pockets of these viral proteins, establishing various interactions. nih.govnih.gov For example, a set of synthesized 1,2,3- and 1,2,4-triazole hybrids demonstrated promising binding scores against both SARS-CoV-2 and Omicron spike proteins in molecular docking simulations. nih.gov Subsequent in vitro enzyme activity assays confirmed these computational predictions, with some compounds showing potent inhibition. nih.gov Similarly, other studies have identified quinoline-based triazole molecules as potential inhibitors of the SARS-CoV-2 main protease through virtual screening and molecular docking, with some derivatives exhibiting high theoretical binding affinities. nih.gov These computational investigations are pivotal in identifying promising candidates for further experimental validation as potential antiviral therapeutics. researchgate.net

Table 2: Computational Docking Scores of Triazole Analogs Against Viral Protein Targets

| Compound Class | Viral Target | Computational Method | Result (Binding Score) | Reference |

|---|---|---|---|---|

| Quinolone-based 1,2,3-triazoles | COVID-19 Main Protease (Mpro) | Molecular Docking (Autodock 4.2) | -9.89 to -13.4 kcal/mol | nih.gov |

| 1,2,3-/1,2,4-Triazole Hybrids | SARS-CoV-2 Spike Protein | Molecular Docking | Promising binding scores | nih.gov |

| 1,2,3-/1,2,4-Triazole Hybrids | Omicron Spike Protein | Molecular Docking | Promising binding scores | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Analyses

Development of Predictive Models for Biological Activity Based on Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For 1,2,4-triazole derivatives, various 2D and 3D-QSAR models have been developed to predict their potential as antimicrobial, antifungal, and anticancer agents. nih.govresearchgate.netnih.gov These models are built using molecular descriptors, which are numerical values that characterize the topological, physicochemical, electronic, or steric properties of a molecule. nih.gov

The development process involves calculating a wide range of descriptors for a set of triazole analogs with known biological activities. researchgate.net Statistical methods such as multiple linear regression (MLR), multiple non-linear regression (MNLR), and artificial neural networks (ANN) are then used to create a model that best predicts activity based on a selection of these descriptors. researchgate.net The predictive power and robustness of these models are validated internally using techniques like cross-validation (yielding a Q² value) and externally with a test set of compounds not used in model generation (yielding an R² test value). nih.govresearchgate.net Successful QSAR models can accurately predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov

Table 3: Examples of QSAR Models for 1,2,4-Triazole Derivatives

| Predicted Activity | Model Type | Key Descriptors Used | Statistical Parameters | Reference |

|---|---|---|---|---|

| Anti-pancreatic cancer | MLR | Topological, Electronic | Q² = 0.51, R² test = 0.936 | researchgate.net |

| Anti-pancreatic cancer | MNLR | Topological, Electronic | Q² = 0.90, R² test = 0.852 | researchgate.net |

| Antimicrobial | MLR | Edge adjacency indices, GETAWAY, 3D-MoRSE | Correlation Coefficients ≈ 0.900 | |

| Antifungal (C. albicans) | MLR | Topological, Physicochemical | Validated by cross-validation and external test set | nih.gov |

Correlation of Electrostatic Ligand-Protein Interactions and Quantum Chemically Derived Charges with Activity

The interaction between a ligand and its protein target is governed by a combination of forces, including hydrophobic, van der Waals, and electrostatic interactions. nih.govnih.gov Electrostatic interactions, which include hydrogen bonds and interactions between charged groups, are particularly crucial for binding affinity and specificity. nih.govmdpi.com In computational drug design, accurately modeling these electrostatic contributions is essential for predicting biological activity. mdpi.com

Advanced QSAR studies and molecular modeling often incorporate quantum chemically derived charges. Standard molecular mechanics force fields use fixed partial charges, which may not fully account for the complex electronic environment of a protein's binding pocket. chemrxiv.org Parametrization schemes that calculate ligand charges in the context of the protein's electrostatic field can lead to more accurate predictions of binding free energies. chemrxiv.org The correlation between these refined electrostatic calculations and the observed biological activity helps to elucidate the electronic requirements for potent inhibition. For instance, understanding the electrostatic complementarity between a triazole derivative and its target's active site can guide modifications to the ligand to optimize these interactions and enhance its activity. mdpi.com

Impact of Substituent Effects on Biological Potential

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications affect a molecule's biological activity. nih.gov For 1,2,4-triazole analogs, SAR analyses have revealed several key trends. The nature, position, and steric bulk of substituents on the triazole core and its appended moieties can dramatically influence their biological potential. nih.govnih.gov

Table 4: Summary of Substituent Effects on the Biological Activity of 1,2,4-Triazole Analogs

| Substituent Type/Position | Observed Effect on Activity | Biological Context | Reference |

|---|---|---|---|

| Sterically large N-substitutions | Decreased activity | Antifungal | nih.gov |

| Electron-withdrawing groups (F, Br) on phenyl ring | Potent action against Gram-positive bacteria | Antibacterial | nih.gov |

| Hydroxyphenyl fragment at C-3 position | Favorable antibacterial effect | Antibacterial (Ciprofloxacin hybrids) | nih.gov |

| Para-substitution on aryl rings | Favored for better overall activity compared to meta-substitution | Antimicrobial | nih.gov |

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. frontiersin.org In the context of drug design, MD simulations provide detailed insights into the conformational stability of a ligand-protein complex and the dynamics of their interactions, which are aspects that static models like molecular docking cannot fully capture. pensoft.netnih.gov

For 1,2,4-triazole derivatives, MD simulations are performed on docked ligand-protein complexes to assess their stability and behavior in a simulated physiological environment. nih.govsemanticscholar.org Key metrics are analyzed throughout the simulation, including the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to evaluate the stability of the complex. frontiersin.orgnih.gov Low and stable RMSD values suggest that the ligand remains securely in the binding pocket. frontiersin.org The Root Mean Square Fluctuation (RMSF) is analyzed to identify flexible regions of the protein upon ligand binding. frontiersin.org Furthermore, MD simulations can be used to calculate binding free energies (e.g., using MM-PBSA methods), which often correlate well with experimental biological activity. mdpi.com These simulations help validate docking poses, reveal key stable interactions (like hydrogen bonds and hydrophobic contacts), and provide a dynamic understanding of how a ligand interacts with its target receptor. nih.govmdpi.com

Table 5: Application of Molecular Dynamics (MD) Simulations in Studying Triazole-Protein Complexes

| System Studied | Simulation Length | Key Analyses Performed | Key Findings | Reference |

|---|---|---|---|---|

| Triazole inhibitors with CYP51 | 200 ns | RMSD, RMSF | Complexes reached equilibrium; identified a stable hydrophobic binding cavity. | frontiersin.org |

| Triazole derivatives with antioxidant enzymes | Not specified | Evaluation of trajectories and interactions | Supported the design concept for antioxidant agents. | pensoft.net |

| Triazole sulfonamides with Carbonic Anhydrase IX | 100 ns | RMSD, Radius of Gyration (ROG) | Confirmed fine structural reconstruction and stability of the ligand-protein complex. | nih.gov |

| Triazole inverse agonists with ERRα | 1 µs | RMSD, Binding Free Energy (MM-GBSA) | Total binding free energy correlated positively with biological activity. | mdpi.com |

Quantum Chemical Calculations (DFT, MPn)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MPn), serve as powerful tools for elucidating the intricate molecular properties of 1,2,4-triazole derivatives. These computational methods provide deep insights into structural, electronic, and energetic characteristics that are often challenging to determine experimentally. For this compound and its analogs, these theoretical investigations are crucial for understanding their fundamental chemical behavior.

Investigation of Annular Prototropic Tautomerism and Conformational Landscapes

The 1,2,4-triazole ring is susceptible to annular prototropic tautomerism, a phenomenon where a hydrogen atom migrates between the nitrogen atoms of the heterocyclic ring. researchgate.net For 3-amino-1,2,4-triazole derivatives, several tautomeric forms are possible, including 1H, 2H, and 4H tautomers. ijsr.net Computational studies using DFT and MP2 methods have been effectively used to determine the relative stabilities of these tautomers. researchgate.net Theoretical calculations consistently show that for C-amino-1,2,4-triazoles, the 1H- and 2H-forms are generally more stable than the 4H-form. researchgate.netresearchgate.net The relative stability is influenced by factors such as the solvent environment and the nature of substituents on the ring. researchgate.netzsmu.edu.ua For instance, studies on 3-amino-1,2,4-triazole itself indicate that the 1H tautomer is the most abundant form at room temperature. researchgate.net

The conformational landscape of this compound is primarily defined by the rotation around the single bonds of the flexible 3-methylbutyl substituent. Quantum chemical calculations can map the potential energy surface by systematically rotating these bonds to identify stable conformers (local minima) and the energy barriers between them. nih.gov This analysis is vital for understanding how the molecule's shape influences its interactions and properties. Theoretical studies on similar 1-substituted 1,2,3-triazole amino acids have demonstrated the existence of multiple stable conformers with small energy differences, indicating significant conformational flexibility. nih.gov

| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Predominant Form |

|---|---|---|

| 1H-3-amino-1,2,4-triazole | 0.00 | Yes |

| 2H-3-amino-1,2,4-triazole | ~1-3 | No |

| 4H-3-amino-1,2,4-triazole | > 5 | No |

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum mechanical calculation of Nuclear Magnetic Resonance (NMR) parameters has become a standard tool for the structural elucidation of organic molecules, including triazole derivatives. ufv.br DFT methods, particularly using the Gauge-Including Atomic Orbital (GIAO) approach, can accurately predict ¹H and ¹³C NMR chemical shifts. nih.gov The process involves optimizing the molecular geometry and then calculating the isotropic magnetic shielding tensors for each nucleus. ufv.br These calculated values are then converted into chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. ufv.brnih.gov

These theoretical predictions are invaluable for distinguishing between different tautomers and conformers, as the chemical shifts are highly sensitive to the local electronic environment of each nucleus. ufv.br Studies on 3-methyl-1H-1,2,4-triazol-5-amine have shown excellent correlation between chemical shifts calculated with DFT (e.g., at the B3LYP/6-311+G(d,p) level) and experimental data, which helps confirm the most probable tautomeric structure in solution. ufv.br This combined experimental and computational approach provides a robust methodology for characterizing the structure of complex heterocyclic systems like this compound. researchgate.net

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (B3LYP/6-311+G(d,p)) | Difference (ppm) |

|---|---|---|---|

| C3 | 158.5 | 159.0 | -0.5 |

| C5 | 149.2 | 149.8 | -0.6 |

Analysis of Electronic Structure, Charge Distribution, and Reactivity Descriptors

The electronic structure and charge distribution of a molecule are fundamental to its reactivity. irjweb.com DFT calculations provide a wealth of information in this area, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. irjweb.comresearchgate.net A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.netirjweb.com For amino-1,2,4-triazoles, MEP and Fukui function analyses indicate that the exocyclic amino group and the ring nitrogen atoms are the most likely centers for electrophilic attack. datapdf.comresearchgate.net Natural Bond Orbital (NBO) analysis is another technique used to study charge distribution and intramolecular interactions. nih.gov

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronic chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). datapdf.comresearchgate.net These descriptors provide quantitative measures of the molecule's stability and reactivity, aiding in the prediction of its behavior in chemical reactions. researchgate.netresearchgate.net For instance, the global nucleophilicity index can predict the relative reactivity of different nucleophilic sites within the molecule. datapdf.com

| Descriptor | Definition | Significance |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Related to electron-donating ability |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to electron-accepting ability |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and stability |

| Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron distribution |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Measures the power to attract electrons |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies global electrophilic nature |

Theoretical Studies on the Stability and Energetic Properties of Triazole Salts

1,2,4-triazole derivatives can be protonated to form triazolium salts, which are of significant interest, particularly as energetic materials. scispace.com Computational studies are essential for predicting the stability and energetic properties of these salts. ias.ac.in DFT calculations can determine the most likely site of protonation; for 1,2,4-triazole, protonation at the N4 position is generally favored over the N2 position. scispace.com

For energetic salts, key properties such as heats of formation, density, detonation velocity, and detonation pressure can be calculated. ias.ac.inresearchgate.net The transformation of a neutral triazole into a corresponding cation can significantly increase its heat of formation and density, which are desirable characteristics for high-energy-density materials. researchgate.net Computational studies on 1,2,4-triazolium-based salts paired with energetic anions have shown that these materials can possess high positive heats of formation and detonation velocities in the range of 7–8 km/s. ias.ac.in Furthermore, Nucleus-Independent Chemical Shift (NICS) studies can be performed to assess the aromaticity and stability of the designed triazolium cations. scispace.comias.ac.in

Crystal Band Structure and Electron Transfer Properties

While detailed crystal band structure calculations are less common for individual molecules like this compound, such studies are crucial for understanding the properties of materials derived from it in the solid state. The triazole ring is a common building block in materials designed for specific electronic applications, such as organic light-emitting devices (OLEDs), where they can function as electron-transporting and hole-blocking materials. researchgate.net

The triazole linkage has also been investigated for its role in mediating interfacial electron transfer. nih.gov Theoretical and experimental studies have shown that the 1,2,3-triazole linkage provides electronic coupling for electron transfer similar to that of esters, allowing for the controlled delivery of electrons in various systems. nih.gov The rate of electron transfer can be modulated by changing the length and conjugation of the molecular bridge containing the triazole moiety. nih.govresearchgate.net Computational modeling helps to understand the relationship between the molecular structure, donor-acceptor distance, and the rate of charge separation and recombination in such systems. researchgate.net

Elucidation of Biological Mechanisms and Biochemical Interactions in Vitro/pre Clinical Models

Detailed Enzyme Inhibition Studies

Impact on Key Metabolic Enzymes:

Sterol 14-alpha Demethylase Inhibition (e.g., in ergosterol (B1671047) biosynthesis)

The 1,2,4-triazole (B32235) moiety is a critical pharmacophore in a major class of antifungal agents that function by inhibiting sterol biosynthesis. nih.gov These agents specifically target the enzyme sterol 14-alpha demethylase, a cytochrome P450 enzyme (CYP51). nih.govnih.gov This enzyme is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes that regulates membrane fluidity and permeability. nih.govnih.govmdpi.com

The proposed mechanism of action for triazole-based compounds involves the coordination of a nitrogen atom (typically the N4) of the triazole ring to the heme iron atom located in the active site of CYP51. nih.govbiointerfaceresearch.com This binding event competitively inhibits the natural substrate, lanosterol (B1674476), from accessing the active site, thereby blocking the demethylation step required for ergosterol production. nih.govmdpi.com The resulting depletion of ergosterol and accumulation of toxic sterol precursors disrupts the structure and function of the fungal membrane, leading to the inhibition of fungal growth and cell death. nih.govmdpi.com The specificity of these inhibitors for fungal CYP51 over its human ortholog is a key factor in their therapeutic utility. nih.gov

While direct studies on 1-(3-Methylbutyl)-1H-1,2,4-triazol-3-amine are not extensively documented in publicly available literature, the activity of other triazole derivatives provides a strong basis for this mechanism. For instance, various triazole-containing compounds have demonstrated potent antifungal activity by targeting this pathway.

| Compound | Target Fungus | EC₅₀ (µg/mL) |

|---|---|---|

| Compound 7o | A. solani | 1.92 |

| Tebuconazole (Reference) | A. solani | 2.03 |

| Compound 7k | F. graminearum | 5.14 |

| Tebuconazole (Reference) | F. graminearum | 3.13 |

Receptor Binding and Agonistic/Antagonistic Mechanisms

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors involved in a vast array of physiological processes. GPR88 is an orphan GPCR, meaning its endogenous ligand has not yet been identified, which is highly expressed in brain regions rich in dopamine (B1211576) receptors, such as the striatum. nih.govmedchemexpress.com This localization has implicated GPR88 as a promising therapeutic target for neuropsychiatric and neurodegenerative disorders. nih.govutmb.edu

Recent research has led to the development of synthetic GPR88 agonists, some of which feature a triazole core structure. nih.govnus.edu.sg These agonists have been shown to modulate neuronal function and reduce behaviors associated with addiction in preclinical models. medchemexpress.comnih.gov For example, the GPR88 agonist RTI-13951-33 has been demonstrated to decrease excessive alcohol consumption in mice. nih.gov The mechanism of action for GPR88 agonists involves binding to the receptor and initiating intracellular signaling cascades that can regulate the excitability of neurons. nih.govmedchemexpress.com

Given that molecules containing 1,2,3-triazole and 1,2,4-triazole moieties have been identified as GPR88 agonists, it is plausible that this compound could exhibit similar modulatory activity at this receptor. nus.edu.sg

| Compound | Assay | EC₅₀ (nM) |

|---|---|---|

| RTI-13951-33 | GPR88 cAMP Functional Assay | 25 |

| RTI-122 | GPR88 cAMP Functional Assay | 11 |

| GPR88 agonist 53 | GPR88 cAMP Functional Assay | 14 |

| 2-PCCA | GPR88-mediated cAMP production | 116 |

Modulation of Intracellular Biochemical Pathways

Mitochondria and chloroplasts are critical organelles that are increasingly understood to be functionally interconnected, coordinating their activities to manage cellular energy and metabolic status. nih.gov Certain chemical compounds can interfere with the distinct biochemical pathways within these organelles. The aminotriazole structure, in particular, has been associated with effects on chloroplast function, primarily through the inhibition of specific biosynthetic pathways. nih.gov

In photosynthetic organisms, carotenoids serve a crucial photoprotective role by quenching excess light energy and preventing the photo-oxidative destruction of chlorophyll (B73375). ucanr.edu The compound 3-amino-1,2,4-triazole (amitrole), which is structurally related to this compound, is a known herbicide that functions by inhibiting carotenoid biosynthesis. nih.gov

This inhibition leads to the accumulation of colorless carotenoid precursors, such as phytoene (B131915) and phytofluene, while preventing the formation of colored carotenoids like β-carotene. nih.gov Without the protective shield of carotenoids, chlorophyll is rapidly destroyed by light, a phenomenon known as photobleaching. nih.govucanr.edu This herbicidal mechanism suggests that other aminotriazole derivatives could potentially exhibit similar activity by targeting key enzymes in the carotenoid synthesis pathway.

| Treatment | Phytoene Accumulation | Phytofluene Accumulation | ζ-Carotene Accumulation |

|---|---|---|---|

| Amitrole | Yes | Yes | Yes |

| Untreated Control | No | No | No |

The integrity of the chloroplast is fundamentally dependent on the stability of its internal membrane systems, particularly the thylakoids, where photosynthesis occurs. The inhibition of carotenoid biosynthesis has a direct and severe consequence on this structural integrity. nih.gov

When carotenoid-deficient plants are exposed to light, the unprotected chlorophyll molecules absorb energy but cannot dissipate it safely. This leads to the formation of reactive oxygen species that cause lipid peroxidation and damage to proteins and pigments within the chloroplast. nih.gov The ultimate result is the photodestruction of chlorophyll and a complete breakdown and disorganization of the chloroplast's internal membrane structure, leading to a cessation of photosynthesis and cell death. nih.gov This downstream effect is a hallmark of herbicides that target carotenoid synthesis.

Impact on Mitochondrial and Chloroplast Functionality

Disruption of Ribosomal and DNA Formation within Organelles

Information regarding the specific effects of this compound or related 1,2,4-triazole derivatives on the disruption of ribosomal and DNA formation within organelles is not extensively covered in the reviewed scientific literature.

Alteration of Riboflavin (B1680620) Biogenesis

Research on analogues of the subject compound indicates a potential mechanism involving the disruption of essential metabolic pathways. Specifically, the compound 3-amino-1,2,4-triazole (also known as amitrole) has been shown to significantly reduce the production of riboflavin (Vitamin B2). In studies involving the fungus Eremothecium ashbyii, application of 3-amino-1,2,4-triazole led to an appreciable decrease in riboflavin synthesis at concentrations that did not inhibit the organism's growth. nih.gov Similarly, corn and pea leaf tissues treated with this compound exhibited albinism and a greatly lowered riboflavin content. nih.gov This interference with riboflavin synthesis, a crucial component of flavin coenzymes (FAD and FMN) essential for cellular respiration, suggests a specific metabolic target for this class of compounds. nih.goviaea.orgokstate.edu

Influence on Oxidative Stress and Reactive Oxygen Species (ROS) Levels

The 3-amino-1,2,4-triazole scaffold has been demonstrated to modulate oxidative balance within biological systems. The analogue 3-amino-1,2,4-triazole (3-AT) is a known inhibitor of catalase, a key antioxidant enzyme that neutralizes hydrogen peroxide. mdpi.com In a study on Brucella abortus-infected macrophages, treatment with 3-AT inhibited the intracellular growth of the bacteria. mdpi.com This effect was attributed to the inhibition of catalase, which led to an accumulation of reactive oxygen species (ROS) within the host cells, thereby enhancing the killing of the intracellular pathogen. mdpi.com These findings indicate that compounds based on the 3-amino-1,2,4-triazole structure can influence cellular redox states by interfering with critical antioxidant enzymes. mdpi.com

Modulation of Inflammatory Response Pathways (e.g., TNF-α induced ICAM-1 expression)

While direct evidence linking this compound to the TNF-α induced ICAM-1 pathway is not available, studies on related compounds show a clear influence on inflammatory responses. In a murine model of brucellosis, the administration of 3-amino-1,2,4-triazole (3-AT) not only reduced the bacterial load in the spleen and liver but also diminished the associated immune response. mdpi.com This immunomodulatory effect was characterized by lowered systemic levels of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-10 (IL-10). mdpi.com By reducing the levels of TNF-α, a primary trigger for the expression of adhesion molecules like ICAM-1, 3-AT demonstrates a capacity to modulate inflammatory pathways. mdpi.com

In Vitro Efficacy Assessment in Target Systems

The 1,2,4-triazole nucleus is a cornerstone of many fungicidal and antimicrobial agents. nih.govujmm.org.ua While specific data for this compound is limited, extensive research on other 1,2,4-triazole derivatives demonstrates broad-spectrum activity.

Antifungal Efficacy against Phytopathogenic Fungi

Derivatives of 1,2,4-triazole have been widely evaluated for their efficacy against a range of fungi that cause significant crop damage. The primary mechanism for many triazole fungicides is the inhibition of the 14α-demethylase enzyme (CYP51), which is critical for ergosterol biosynthesis in fungi. nih.govnih.gov Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to cell death. nih.gov

Studies have demonstrated the broad-spectrum antifungal activity of various novel 1,2,4-triazole derivatives against several phytopathogenic fungi, including Alternaria solani, Pyricularia oryzae, Sclerotinia sclerotiorum, Physalospora piricola, and Rhizoctonia cerealis. nih.govmdpi.com For example, certain synthesized 1,2,4-triazole derivatives containing amino acid fragments exhibited exceptional activity against Physalospora piricola, with EC₅₀ values outperforming the commercial fungicide mefentrifluconazole. nih.govmdpi.com

| Target Fungus | Derivative Class/Compound | Observed Efficacy (at 50 µg/mL unless noted) | Reference |

|---|---|---|---|

| Alternaria solani | 1,2,4-Triazole derivatives with amino acid fragments | Moderate to good inhibition rates reported. | nih.gov |

| Pyricularia oryzae | 1,2,4-Triazole derivatives with amino acid fragments | Moderate to good inhibition rates reported. | nih.gov |

| Pyricularia oryzae | Tebuconazole (a triazole fungicide) | 99.40% mycelial growth inhibition. | chemijournal.com |

| Sclerotinia sclerotiorum | 1,2,4-Triazole derivatives with amino acid fragments | Moderate inhibition; one compound (9e) showed 85% inhibition. | nih.gov |

| Sclerotinia sclerotiorum | 1,2,3-Triazole phenylhydrazone (Compound 5p) | EC₅₀ value of 2.28 µg/mL. | rsc.org |

| Physalospora piricola | 1,2,4-Triazole derivatives with amino acid fragments (Compounds 8d, 8k) | EC₅₀ values of 10.808 µg/mL and 10.126 µg/mL, respectively. | nih.gov |

| Physalospora piricola | 1,2,4-Triazole derivatives with carboxamide fragments (Compound 6h) | 92% inhibition; EC₅₀ value of 13.095 µg/mL. | nih.govmdpi.com |

| Rhizoctonia cerealis | 1,2,4-Triazole derivatives with amino acid fragments | Moderate inhibition; one compound (8c) showed 85% inhibition. | nih.gov |

| Alternaria alternata | Mefentrifluconazole (an isopropanol (B130326) triazole) | Demonstrated inhibitory activity. | nih.gov |

Antimicrobial (Antibacterial) Spectrum and Activity

The 1,2,4-triazole scaffold is also integral to the development of new antibacterial agents, often designed to overcome existing drug resistance mechanisms. nih.govresearchgate.net Various derivatives have shown promising activity against a range of pathogenic bacteria.

Research has demonstrated that Schiff bases derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol exhibit strong antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. nih.gov In some cases, the synthesized compounds showed efficacy superior to the standard drug streptomycin. nih.gov The introduction of different substituents onto the triazole ring allows for the modulation of antibacterial potency and spectrum. nih.govresearchgate.net

| Bacterial Strain | Derivative Class/Compound | Observed Efficacy | Reference |

|---|---|---|---|

| Staphylococcus aureus | Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | Strong activity; some compounds superior to streptomycin. | nih.gov |

| Bacillus subtilis | 4-amino-5-aryl-4H-1,2,4-triazole derivatives | Good activity reported. | nih.gov |

| Escherichia coli | 4-amino-5-aryl-4H-1,2,4-triazole derivatives | Compound with 4-trichloromethyl group showed highest activity (MIC = 5 µg/mL). | nih.gov |

| Pseudomonas aeruginosa | Nalidixic acid-based 1,2,4-triazole-3-thione derivatives | Highly active with MIC of 16 µg/mL. | nih.gov |

Antiviral Activity in Cell-Based Assays (e.g., against SARS-CoV-2)

Extensive literature searches did not yield specific data on the antiviral activity of this compound in cell-based assays, including those against SARS-CoV-2. While the broader class of 1,2,4-triazole derivatives has been a subject of significant research in the development of antiviral agents, specific experimental results for the titled compound are not publicly available in the reviewed scientific literature.

The 1,2,4-triazole scaffold is a well-established pharmacophore known for its diverse biological activities, and various derivatives have shown promise against a range of viruses. researchgate.netnuft.edu.uanih.govosi.lvresearchgate.netresearchgate.net Research into this class of compounds has identified molecules with activity against human immunodeficiency virus (HIV), hepatitis B and C viruses, and influenza virus. researchgate.netnih.gov In the context of coronaviruses, some triazole derivatives have been investigated for their potential to inhibit viral replication. nih.govmdpi.com

Studies on related 1,2,4-triazole compounds have explored their mechanisms of action, which can include targeting viral enzymes essential for replication or interfering with the virus's entry into host cells. nih.gov However, without specific studies on this compound, it is not possible to ascertain its potential antiviral efficacy or mechanism of action against SARS-CoV-2 or any other virus.

The following table would typically present data from cell-based antiviral assays. However, due to the absence of specific research findings for this compound, this table remains unpopulated.

Table 1: Antiviral Activity of this compound in Cell-Based Assays against SARS-CoV-2

| Cell Line | Virus Strain | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

|---|

Further research, including in vitro screening and cell-based assays, would be necessary to determine if this compound possesses any antiviral properties and to elucidate its potential mechanisms of action.

Broader Research Trajectories and Potential Non Clinical Applications of 1,2,4 Triazol 3 Amine Derivatives

Agrochemical Research and Development

The structural framework of 1,2,4-triazole (B32235) is a key component in a variety of agricultural products. nih.govmdpi.com Derivatives of 3-amino-1,2,4-triazole have been integral to the mass production of various plant protection products, including insecticides, fungicides, and plant growth regulators. researchgate.net

Herbicidal Properties and Mode of Action

Derivatives of 1,2,4-triazole are recognized for their herbicidal effects. The parent compound, 3-amino-1,2,4-triazole (also known as amitrole), is a nonselective, systemic triazole herbicide. wikipedia.org It is used to control a wide range of annual grasses, broadleaf weeds, and aquatic weeds on non-food croplands. wikipedia.org Its use on food crops has been restricted due to its chemical properties. wikipedia.orgnih.gov

Research into novel derivatives has shown promising results. For instance, certain synthesized 1,2,4-triazole derivatives containing a pyrimidine (B1678525) moiety have demonstrated significant herbicidal activity. One such compound exhibited 100% inhibition against Brassica campestris, Cucumis sativus, and Medicago sativa at a concentration of 100 mg/L. researchgate.net Similarly, other studies have found that triazole derivatives containing a pyrazole (B372694) moiety possess moderate to high herbicidal activity against lettuce and bentgrass. researchgate.net

The mode of action for amitrole (B94729) involves the inhibition of catalase and carotenoid biosynthesis. nih.gov It also acts as a competitive inhibitor of imidazoleglycerol-phosphate dehydratase, an enzyme crucial for histidine biosynthesis in plants. wikipedia.org For many other triazole-based herbicides, the precise mode of action can vary, but they often disrupt essential amino acid or pigment biosynthesis pathways in target weed species.

| Derivative Type | Target Weed Species | Inhibition Rate (%) | Concentration | Reference |

|---|---|---|---|---|

| Containing fluorine, phenyl sulfonyl, and pyrimidine moieties (Compound IV-8) | Brassica campestris | 100% | 100 mg/L | researchgate.net |

| Containing fluorine, phenyl sulfonyl, and pyrimidine moieties (Compound IV-8) | Cucumis sativus | 100% | 100 mg/L | researchgate.net |

| Containing fluorine, phenyl sulfonyl, and pyrimidine moieties (Compound IV-8) | Medicago sativa | 100% | 100 mg/L | researchgate.net |

| Containing a pyrazole moiety (Compound 6f) | Lettuce | 80% | Not Specified | researchgate.net |

| Containing a pyrazole moiety (Compound 6g) | Bentgrass | 80% | Not Specified | researchgate.net |

Plant Growth Regulation Studies

Certain 1,2,4-triazole derivatives are known to function as plant growth regulators. mdpi.com This effect is often observed as a secondary characteristic of triazole fungicides. These compounds can inhibit crop growth and influence the transition from vegetative to reproductive growth stages. plant-growth-regulator.com For example, the fungicides propiconazole (B1679638) and flusilazole (B1673485) exhibit the most pronounced growth inhibition effects, while others like difenoconazole (B1670550) and hexaconazole (B1673136) are considered relatively safer in this regard. plant-growth-regulator.com This growth regulation property can be strategically utilized in crop management to control plant size, improve lodging resistance, or synchronize flowering, although careful application is required to avoid undesirable growth inhibition. plant-growth-regulator.com

Role as Nitrification Inhibitors in Agricultural Science

Derivatives of 1,2,4-triazole have emerged as effective nitrification inhibitors, a crucial technology for improving nitrogen use efficiency in agriculture. researchgate.net Nitrification inhibitors slow the microbial conversion of stable ammonium (B1175870) (NH₄⁺) to nitrate (B79036) (NO₃⁻), a form of nitrogen that is highly susceptible to leaching and denitrification, which leads to environmental pollution and economic loss. acs.org

The mechanism of action involves the inhibition of the ammonia (B1221849) monooxygenase (AMO) enzyme, which catalyzes the first, rate-limiting step of nitrification. acs.orgacs.org Research has shown that 4-amino-1,2,4-triazole (B31798) (ATC) can be more effective than commercial inhibitors like dicyandiamide (B1669379) (DCD) and 3,4-dimethylpyrazole phosphate (B84403) (DMPP), particularly at high soil temperatures. researchgate.net In one study conducted at 35°C, the inhibitory effect of ATC persisted for up to four weeks, whereas DCD and DMPP were effective for only one week. researchgate.net

Further studies on substituted 1,2,3-triazoles have also identified promising candidates that can outperform DMPP, especially in warmer climates. nih.govresearchgate.net The efficacy of these inhibitors is often linked to their lipophilicity, which may allow for better access to the membrane-bound AMO enzyme. acs.org These findings highlight the potential for developing new, more robust triazole-based nitrification inhibitors tailored for specific climatic conditions. acs.orgresearchgate.net

Material Science and Advanced Functional Materials

Coordination Chemistry: Ligand Synthesis and Complexation

The 1,2,4-triazole nucleus, with its multiple nitrogen atoms, provides excellent coordination sites for metal ions, making its derivatives valuable ligands in coordination chemistry. researchgate.net Specifically, aminotriazole derivatives, often functionalized with thiol groups, can act as versatile bidentate or even tetradentate ligands. researchgate.netisres.org

Researchers have successfully synthesized a series of coordination complexes using 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol as a ligand with various transition metals, including Ni(II), Cu(II), Zn(II), and Cd(II). researchgate.net In these complexes, the triazole ligand typically coordinates to the metal ion through a nitrogen atom from the triazole ring and the sulfur atom of the thiol group. researchgate.net Spectroscopic and magnetic data have been used to determine the geometry of these complexes, suggesting tetrahedral structures for most and a square planar structure for the Cu(II) complex. researchgate.net

These metal-triazole complexes are not merely of structural interest; they are also explored for their potential applications in areas such as catalysis, molecular magnetism, and as precursors for synthesizing nanoparticles. isres.org The ability to tune the electronic and structural properties of the complexes by modifying the substituents on the triazole ring makes this a fertile area for designing advanced functional materials. isres.org

Development of Molecular Probes for Biochemical Research

Triazole scaffolds are also instrumental in the development of molecular probes for studying biological systems. Their ability to form specific interactions with biological targets, such as enzymes, makes them valuable tools in biochemical research.

Tools for Investigating Enzyme Function and Biological Pathway Roles (e.g., IDO2)

Indoleamine 2,3-dioxygenase 2 (IDO2) is an enzyme involved in tryptophan metabolism and is a therapeutic target in diseases like cancer. Developing selective inhibitors for IDO2 is crucial for understanding its specific biological role, and these inhibitors can function as molecular probes.

While much of the research has focused on the 1,2,3-triazole isomer, the principles of molecular design can be applied to 1,2,4-triazole derivatives as well. Computational structure-based methods have been used to design 1,2,3-triazole-based inhibitors of IDO2. mdpi.com These efforts have yielded low molecular weight compounds that can selectively inhibit IDO2, with the most active displaying an IC₅₀ value of 51 μM for murine IDO2 and exhibiting twofold selectivity over human IDO1. mdpi.comacs.org Such compounds are invaluable as chemical tools to probe the function and pathways of IDO2, helping to elucidate its role in both normal physiology and disease states. mdpi.comacs.org

| Triazole Scaffold | Target Enzyme | Inhibitory Activity (IC₅₀) | Significance as a Molecular Probe |

|---|---|---|---|

| 4-aryl-1,2,3-triazole derivative | murine IDO2 | 51 μM mdpi.comacs.org | Allows for investigation of the biological role of IDO2 with some selectivity over IDO1. mdpi.comacs.org |

| Icotinib-1,2,3-triazole derivative (a17) | IDO1 | 0.37 μM researchgate.net | Demonstrates potent inhibition, useful for studying IDO1 pathways. researchgate.net |

| Erlotinib-1,2,3-triazole derivative (e) | IDO1 | 0.32 μM (in Hela cells) frontiersin.orgnih.gov | Provides a potent tool for cellular assays investigating IDO1 function. frontiersin.orgnih.gov |

| 1,2,3-triazole-dihydropyrimidinone hybrid (B4) | Butyrylcholinesterase (BuChE) | 1.0 μM unl.pt | Acts as a selective probe for BuChE over Acetylcholinesterase (AChE). unl.pt |

Future Research Directions and Unexplored Avenues for 1 3 Methylbutyl 1h 1,2,4 Triazol 3 Amine

Discovery of Novel Synthetic Routes and Reaction Conditions